

Spectroscopic Profile of 2,6-di-tert-butyl-4-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-ethylphenol

Cat. No.: B146436

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2,6-di-tert-butyl-4-ethylphenol**, a sterically hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

2,6-di-tert-butyl-4-ethylphenol (IUPAC name: 2,6-bis(1,1-dimethylethyl)-4-ethylphenol) is an organic compound with the chemical formula C₁₆H₂₆O.^{[1][2]} It is a derivative of phenol with two bulky tert-butyl groups at positions 2 and 6, and an ethyl group at position 4 of the benzene ring. These bulky substituents sterically hinder the hydroxyl group, which influences its chemical reactivity and spectroscopic properties.

Below is a diagram illustrating the molecular structure of **2,6-di-tert-butyl-4-ethylphenol**.

Caption: Molecular Structure of **2,6-di-tert-butyl-4-ethylphenol**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-di-tert-butyl-4-ethylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

[¹H NMR \(Proton NMR\) Data](#)^{[1][3]}

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.00	Singlet	2H	Ar-H
5.00	Singlet	1H	O-H
2.58 (avg. of 2.62, 2.53)	Quartet	2H	-CH ₂ -CH ₃
1.44	Singlet	18H	-C(CH ₃) ₃
1.18 (avg. of 1.22, 1.13)	Triplet	3H	-CH ₂ -CH ₃

[¹³C NMR \(Carbon NMR\) Data](#)^[1]

Chemical Shift (ppm)	Assignment
151.69	C-OH
135.78	Ar-C-C(CH ₃) ₃
134.76	Ar-C-CH ₂ CH ₃
124.28	Ar-CH
34.32	-C(CH ₃) ₃
30.41	-C(CH ₃) ₃
28.75	-CH ₂ -CH ₃
15.86	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-di-tert-butyl-4-ethylphenol** exhibits characteristic absorption bands corresponding to its functional groups.^[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3640	Sharp, Weak	Free O-H stretch
~3550 - 3230	Broad	Hydrogen-bonded O-H stretch
~2960	Strong	C-H stretch (aliphatic)
~1600-1440	Medium-Strong	C=C stretch (aromatic)
~1410 - 1310	Medium	C-O stretch
~1230 - 1140	Medium	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.[1][5]

m/z	Relative Intensity	Assignment
234	High	[M] ⁺ (Molecular ion)
219	High	[M - CH ₃] ⁺
172	Medium	[M - C ₄ H ₉ - H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-di-tert-butyl-4-ethylphenol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][6] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:

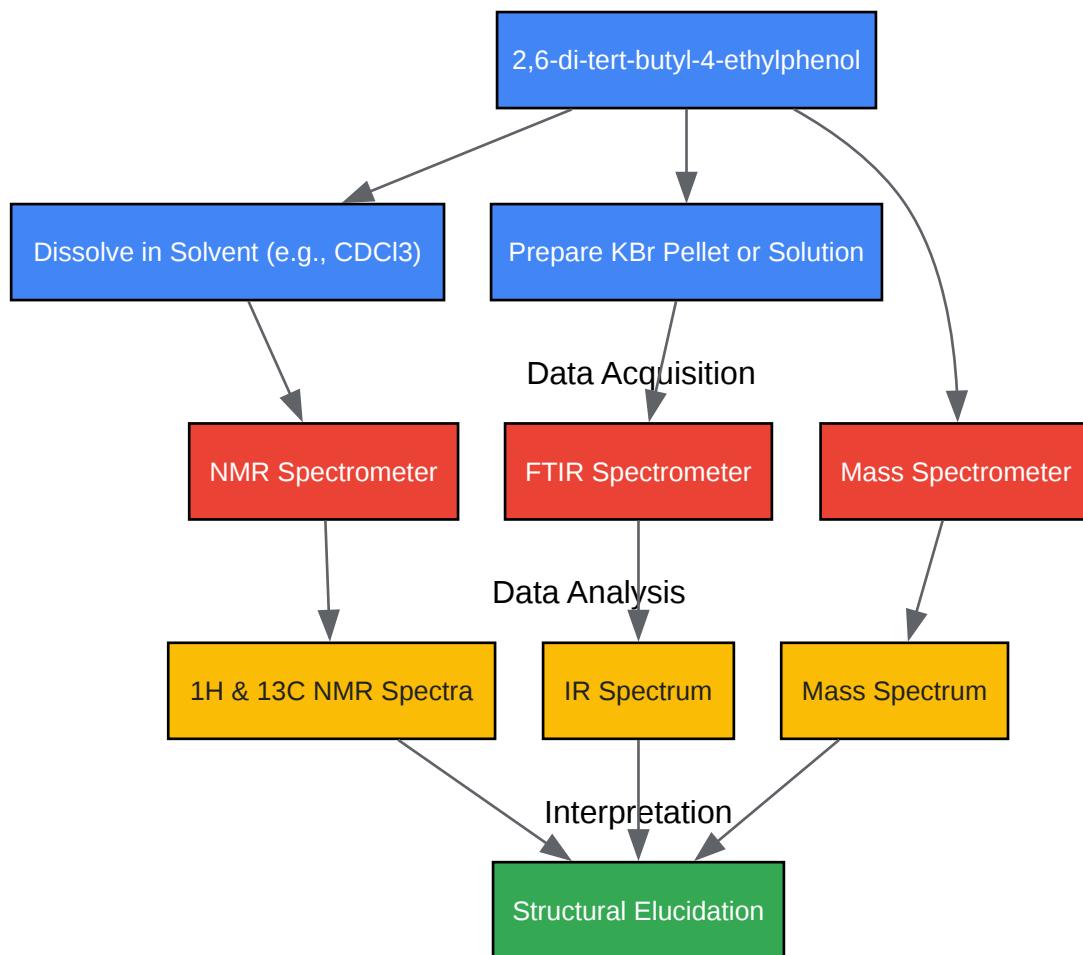
- Set the spectral width to approximately 12-15 ppm.
- Use a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 or CS_2) and place the solution in an appropriate IR cell.^[7]
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure solvent).
 - Record the spectrum of the sample.

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Typically, the spectrum is scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS, which is a common method for this type of compound.[\[5\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a phenolic compound like **2,6-di-tert-butyl-4-ethylphenol**.

Spectroscopic Analysis Workflow

Sample Preparation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Di-tert-butyl-4-ethylphenol | C16H26O | CID 20087 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- [webbook.nist.gov]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-di-tert-butyl-4-ethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146436#spectroscopic-data-nmr-ir-ms-for-2-6-di-tert-butyl-4-ethylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com